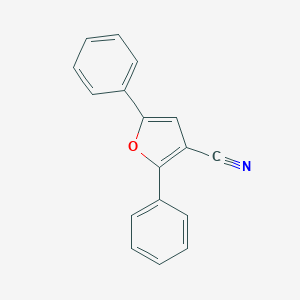

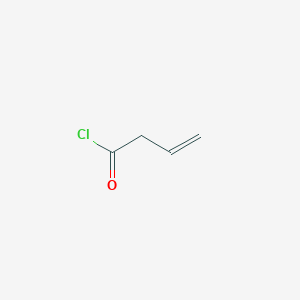

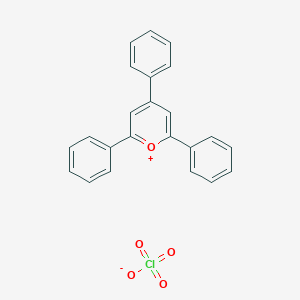

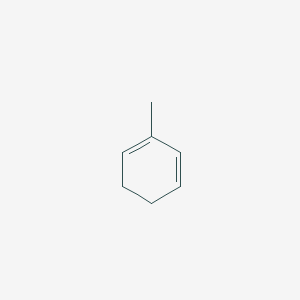

![molecular formula C13H18O2 B074945 1-[Hydroxy(phenyl)methyl]cyclohexanol CAS No. 1135-72-4](/img/structure/B74945.png)

1-[Hydroxy(phenyl)methyl]cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[Hydroxy(phenyl)methyl]cyclohexanol, commonly known as Tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. It was first synthesized in 1962 by Grünenthal GmbH and has been widely used in clinical practice since the 1990s. The unique chemical structure of Tramadol makes it a promising candidate for pain management, and its mechanism of action is different from other opioids.

Wirkmechanismus

Tramadol's mechanism of action is complex and involves multiple pathways. It acts as a weak μ-opioid receptor agonist, inhibiting the reuptake of norepinephrine and serotonin, and also interacts with GABA receptors. The combination of these actions results in a synergistic effect that leads to pain relief. Tramadol's unique mechanism of action makes it less addictive than other opioids, and it has a lower potential for abuse.

Biochemische Und Physiologische Effekte

Tramadol has a wide range of biochemical and physiological effects. It is rapidly absorbed after oral administration, and peak plasma concentrations are reached within 1-2 hours. Tramadol is metabolized in the liver by the cytochrome P450 system, and its metabolites are excreted in the urine. Tramadol has a half-life of approximately 6 hours, and its effects can last up to 24 hours. The most common side effects of Tramadol include nausea, dizziness, and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

Tramadol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. Tramadol's unique mechanism of action also makes it a promising candidate for investigating pain pathways and developing new pain management strategies. However, there are some limitations to using Tramadol in laboratory experiments. Its effects can be variable, and it may not be suitable for all types of pain models. In addition, the use of Tramadol in laboratory experiments may not accurately reflect its clinical use in humans.

Zukünftige Richtungen

There are several future directions for research on Tramadol. One area of interest is the development of new formulations that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of Tramadol's potential use in treating depression and anxiety disorders. In addition, there is a need for further research on Tramadol's mechanism of action and its potential use in treating opioid addiction and withdrawal symptoms. Overall, Tramadol's unique chemical structure and mechanism of action make it a promising candidate for further research and development in the field of pain management.

Synthesemethoden

The synthesis of Tramadol involves the reaction of cyclohexanone with benzyl chloride, followed by reduction with sodium borohydride to form 1-(methylamino)cyclohexanol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of Tramadol. The synthesis of Tramadol is well-established and has been optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

Tramadol has been extensively studied for its analgesic effects in various clinical settings. It has been shown to be effective in managing acute and chronic pain, including postoperative pain, cancer pain, and neuropathic pain. Tramadol has also been studied for its potential use in treating opioid addiction and withdrawal symptoms. In addition, Tramadol has been investigated for its potential use in treating depression and anxiety disorders.

Eigenschaften

CAS-Nummer |

1135-72-4 |

|---|---|

Produktname |

1-[Hydroxy(phenyl)methyl]cyclohexanol |

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1-[hydroxy(phenyl)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,14-15H,2,5-6,9-10H2 |

InChI-Schlüssel |

IHBQQMPFWYZRPM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C(C2=CC=CC=C2)O)O |

Kanonische SMILES |

C1CCC(CC1)(C(C2=CC=CC=C2)O)O |

Andere CAS-Nummern |

1135-72-4 |

Synonyme |

1-(hydroxy-phenyl-methyl)cyclohexan-1-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.